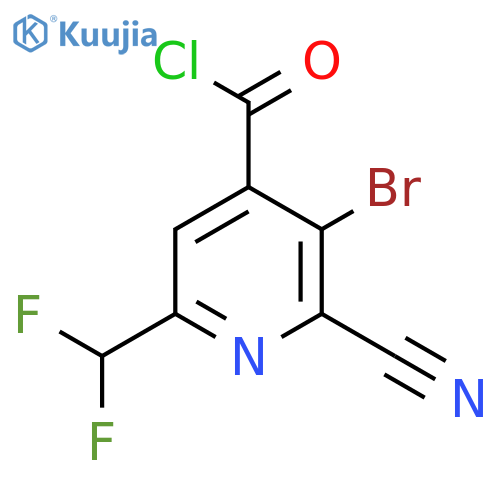Cas no 1806056-94-9 (3-Bromo-2-cyano-6-(difluoromethyl)pyridine-4-carbonyl chloride)

3-Bromo-2-cyano-6-(difluoromethyl)pyridine-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-2-cyano-6-(difluoromethyl)pyridine-4-carbonyl chloride
-
- インチ: 1S/C8H2BrClF2N2O/c9-6-3(7(10)15)1-4(8(11)12)14-5(6)2-13/h1,8H
- InChIKey: LMPHEWXHOTZHNE-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C#N)N=C(C(F)F)C=C1C(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 306
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 53.8
3-Bromo-2-cyano-6-(difluoromethyl)pyridine-4-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029061874-1g |
3-Bromo-2-cyano-6-(difluoromethyl)pyridine-4-carbonyl chloride |
1806056-94-9 | 97% | 1g |
$1,504.90 | 2022-04-01 |
3-Bromo-2-cyano-6-(difluoromethyl)pyridine-4-carbonyl chloride 関連文献
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
3-Bromo-2-cyano-6-(difluoromethyl)pyridine-4-carbonyl chlorideに関する追加情報
3-Bromo-2-cyano-6-(difluoromethyl)pyridine-4-carbonyl chloride (CAS No. 1806056-94-9)
The compound 3-Bromo-2-cyano-6-(difluoromethyl)pyridine-4-carbonyl chloride (CAS No. 1806056-94-9) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and reactivity. The presence of multiple functional groups, including a bromine atom, a cyano group, a difluoromethyl substituent, and a carbonyl chloride group, makes this molecule highly versatile in synthetic chemistry.
Recent advancements in synthetic methodology have enabled the efficient synthesis of 3-Bromo-2-cyano-6-(difluoromethyl)pyridine-4-carbonyl chloride through multi-step reactions involving halogenation, cyano group introduction, and fluorination. These methods leverage modern catalytic systems and precise reaction conditions to achieve high yields and selectivity. The compound's structure has been extensively characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, ensuring its purity and structural integrity.
One of the most promising applications of 3-Bromo-2-cyano-6-(difluoromethyl)pyridine-4-carbonyl chloride lies in its use as an intermediate in the synthesis of bioactive compounds. The bromine atom at position 3 serves as an excellent leaving group, facilitating nucleophilic substitution reactions with various amine or alcohol derivatives. This property has been exploited in the development of novel drugs targeting specific biological pathways, such as kinase inhibitors or GPCR modulators.
Moreover, the cyano group at position 2 imparts additional reactivity to the molecule, enabling it to participate in cyanation reactions or serve as a directing group for further functionalization. The difluoromethyl substituent at position 6 introduces both electron-withdrawing effects and steric hindrance, which can be strategically utilized to modulate the reactivity and selectivity of the compound in various transformations.
The carbonyl chloride group at position 4 is particularly valuable for forming amides or esters through nucleophilic acyl substitution reactions. This functionality has been harnessed in peptide synthesis and the construction of complex polymeric materials with tailored properties. Recent studies have demonstrated that this compound can also act as a building block for constructing heterocyclic frameworks with potential applications in materials science.
In terms of pharmacological applications, 3-Bromo-2-cyano-6-(difluoromethyl)pyridine-4-carbonyl chloride has shown promise as a precursor for drug candidates targeting cancer and inflammatory diseases. Its ability to modulate key enzymes involved in cell proliferation and apoptosis makes it a valuable tool in medicinal chemistry research.
From an environmental perspective, researchers have investigated the biodegradation pathways of this compound under various conditions to ensure its safe handling and disposal. Studies indicate that it undergoes hydrolysis under alkaline conditions to form less hazardous byproducts, aligning with green chemistry principles.
In conclusion, 3-Bromo-2-cyano-6-(difluoromethyl)pyridine-4-carbonyl chloride (CAS No. 1806056-94-9) is a multifaceted organic compound with diverse applications across synthetic chemistry, pharmaceuticals, and materials science. Its unique combination of functional groups provides chemists with ample opportunities for innovative synthesis strategies and drug development efforts.
1806056-94-9 (3-Bromo-2-cyano-6-(difluoromethyl)pyridine-4-carbonyl chloride) 関連製品
- 1949816-68-5(methyl 2-[2-imino-6-(methylsulfanyl)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate hydrobromide)
- 2205504-91-0(3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid)
- 207910-84-7(2-Propenoic acid, 3-(4-fluorophenyl)-2-hydroxy-, (2Z)-)
- 103755-56-2(5-Amino-1-phenyl-1H-pyrazol-3-ol)
- 1242268-00-3(Methyl 2-{3-(tert-butoxycarbonyl)amino-1-pyrrolidinyl}-5-nitronicotinate)
- 792847-60-0(1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol)
- 1021255-33-3(N-[6-({[(2,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide)
- 1950723-04-2(6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one)
- 1260763-24-3(Ethyl 2-cyano-4,5-dichlorobenzoate)
- 886498-49-3((2,3-Difluorophenyl)methanesulfonyl chloride)



